![molecular formula C23H26N4O2S B2766569 N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide CAS No. 1223865-62-0](/img/structure/B2766569.png)
N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide
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Overview
Description
The compound “N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and an acetamide group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is a heterocyclic compound that consists of a five-membered C3NS ring. Acetamide is an organic compound that acts as a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of various substituted amines with alkyl cyanoacetates . This reaction can yield cyanoacetamide derivatives, which are considered important precursors for heterocyclic synthesis . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The thiazole ring and the acetamide group also contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of the cyanoacetamide group, which can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .Scientific Research Applications
Insecticidal Applications
A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrrole and thiazole derivatives, for insecticidal assessments against the cotton leafworm, Spodoptera littoralis. These compounds, derived from a 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide precursor, demonstrated potential insecticidal properties, suggesting that similar compounds might possess useful agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial Activity
Bondock et al. (2008) investigated the antimicrobial activity of new heterocycles incorporating an antipyrine moiety. The synthesis involved 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate, leading to compounds with promising antimicrobial properties. This research highlights the potential of structurally similar compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Activity
Albratty, El-Sharkawy, & Alam (2017) synthesized novel thiophene, pyrimidine, and coumarin derivatives, starting from 2-cyano-N-(thiazol-2-yl)acetamide, and evaluated their antitumor activity. Some derivatives exhibited significant inhibitory effects on different cancer cell lines, suggesting the potential use of related compounds in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).
Future Directions
Future research could focus on exploring the biological activity of this compound and its potential applications in medicine. The synthesis methods could also be optimized to improve yield and purity . Further studies could also investigate the physical and chemical properties of the compound in more detail.
properties
IUPAC Name |
N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-4-17-9-8-10-18(5-2)21(17)27(16(3)28)23-25-20(15-30-23)13-19(14-24)22(29)26-11-6-7-12-26/h8-10,13,15H,4-7,11-12H2,1-3H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRRGNKVDZXLKB-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C2=NC(=CS2)C=C(C#N)C(=O)N3CCCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N(C2=NC(=CS2)/C=C(/C#N)\C(=O)N3CCCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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